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Compound of Interest

Compound Name: Afizagabar

Cat. No.: B605213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Afizagabar (S44819) with other selective α5

subunit-containing GABA-A receptor (α5-GABAAR) modulators. The focus is on the

mechanism of action, preclinical efficacy in cognitive enhancement and stroke recovery, and

available clinical trial data.

Executive Summary
Afizagabar is a first-in-class competitive antagonist of the α5-GABAAR. It demonstrates pro-

cognitive effects and has been investigated for its potential in post-stroke recovery. This guide

compares Afizagabar with two other notable α5-GABAAR modulators: Basmisanil, a negative

allosteric modulator (NAM), and α5IA, an inverse agonist. All three compounds target the α5-

GABAAR to enhance cognitive function, but through distinct modulatory actions. Preclinical

data suggest that modulation of the α5-GABAAR can improve performance in learning and

memory tasks and enhance synaptic plasticity. However, a phase II clinical trial of Afizagabar
in ischemic stroke patients did not show a significant improvement in the primary outcome.

Mechanism of Action
Afizagabar, Basmisanil, and α5IA all exert their effects by modulating the activity of α5-

GABAARs, which are predominantly expressed in the hippocampus and cortex and are known

to play a key role in learning and memory. These receptors mediate a persistent "tonic"

inhibition that can constrain synaptic plasticity. By reducing this tonic inhibition, these
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compounds are hypothesized to lower the threshold for long-term potentiation (LTP), a cellular

correlate of learning and memory.[1][2]

Afizagabar (S44819): A competitive antagonist that binds to the GABA binding site on the

α5-GABAAR, preventing GABA from binding and activating the receptor.

Basmisanil (RG1662): A negative allosteric modulator (NAM) that binds to the

benzodiazepine site of the α5-GABAAR and reduces the receptor's response to GABA.

α5IA: An inverse agonist that also binds to the benzodiazepine site but actively reduces the

constitutive activity of the receptor, leading to a decrease in tonic inhibition.

Preclinical Efficacy: A Comparative Overview
The following tables summarize key preclinical findings for Afizagabar and its comparators.

Cognitive Enhancement
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Compound Animal Model Behavioral Test Key Findings

Afizagabar (S44819) Rat
Scopolamine-induced

memory impairment

Reversed

scopolamine-induced

deficits in working

memory.[3]

Basmisanil Rat

Morris Water Maze

(Diazepam-induced

deficit)

At 3 and 10 mg/kg

(p.o.), significantly

reversed diazepam-

induced spatial

learning impairment.

[4]

Cynomolgus Macaque Object Retrieval Task

Improved executive

function at doses of 1,

3, 10, and 30 mg/kg

(p.o.).[4]

α5IA Rat

Morris Water Maze

(Delayed-matching-to-

position)

Enhanced

performance,

indicating improved

learning and memory.

Synaptic Plasticity (Long-Term Potentiation)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/23654694_GABAA_Receptor_alpha_5_Subunits_Contribute_to_GABAAslow_Synaptic_Inhibition_in_Mouse_Hippocampus
https://www.researchgate.net/figure/Protocol-for-Scopolamine-induced-cognitive-impairment-model-in-rats_fig1_385788026
https://www.researchgate.net/figure/Protocol-for-Scopolamine-induced-cognitive-impairment-model-in-rats_fig1_385788026
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Preparation Key Findings

Afizagabar (S44819) Mouse Hippocampal Slices Enhanced LTP.

Basmisanil Not specified in snippets Not specified in snippets

α5IA Mouse Hippocampal Slices

Significantly enhanced burst-

induced LTP of the excitatory

postsynaptic potential (fEPSP)

in the CA1 region.

α5-GABAAR Inhibition

(General)
Mouse Hippocampal Slices

Genetic deletion or

pharmacological inhibition of

α5-GABAARs lowers the

threshold for LTP induction at

10-20 Hz stimulation

frequencies.

Clinical Trial Data: Afizagabar in Ischemic Stroke
Afizagabar was evaluated in the RESTORE BRAIN (NCT02877615) study, a phase II,

randomized, double-blind, placebo-controlled trial in patients with recent ischemic stroke.
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Study Parameter Details

Objective

To assess the efficacy and safety of S44819 in

enhancing functional recovery after an ischemic

stroke.

Population

585 patients aged 18-85 with acute ischemic

stroke involving the cerebral cortex (NIHSS

score 7-20).

Intervention
Afizagabar 150 mg twice daily, 300 mg twice

daily, or placebo for 90 days.

Primary Outcome
Functional recovery measured by the modified

Rankin Scale (mRS) at day 90.

Results

No significant difference in mRS scores

between either Afizagabar group and the

placebo group.

Secondary Outcomes

No significant group differences in NIHSS

scores, Montreal Cognitive Assessment (MoCA)

scores, Trail Making Test times, or Barthel Index

scores.

Safety
No drug-related adverse events or deaths were

reported.

Experimental Protocols
Scopolamine-Induced Cognitive Impairment Model
This model is used to induce a transient cholinergic deficit, leading to impairments in learning

and memory, which can then be used to test the efficacy of cognitive-enhancing drugs.

Animals: Typically rats or mice.

Procedure:

Animals are administered scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce

cognitive deficits.
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The test compound (e.g., Afizagabar) is administered before or after the scopolamine

challenge.

Cognitive performance is assessed using behavioral tasks such as the Morris water maze

or novel object recognition test.

Endpoint: Reversal of the scopolamine-induced increase in escape latency in the Morris

water maze or decrease in the discrimination index in the novel object recognition test.

Transient Middle Cerebral Artery Occlusion (tMCAO)
Stroke Model
This is a widely used preclinical model of ischemic stroke that involves temporarily blocking

blood flow in the middle cerebral artery.

Animals: Typically rats or mice.

Procedure:

An intraluminal filament is inserted into the external carotid artery and advanced to

occlude the origin of the middle cerebral artery.

After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow

for reperfusion.

The test compound (e.g., Afizagabar) is administered at a specific time point post-

occlusion.

Endpoints: Infarct volume, neurological deficit scores, and performance in motor and

cognitive tasks are assessed at various time points post-stroke.

Hippocampal Slice Electrophysiology for Long-Term
Potentiation (LTP)
This in vitro technique is used to measure synaptic plasticity in the hippocampus.

Preparation:
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The hippocampus is dissected from a rodent brain and sliced into thin sections (e.g., 300-

400 µm).

Slices are maintained in artificial cerebrospinal fluid (aCSF).

Recording:

A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals),

and a recording electrode measures the resulting field excitatory postsynaptic potentials

(fEPSPs) in the postsynaptic neurons (e.g., CA1 pyramidal cells).

LTP Induction:

A stable baseline of fEPSPs is recorded.

A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce

LTP.

The potentiation of the fEPSP slope is then monitored for an extended period.

Drug Application: The test compound is added to the aCSF to determine its effect on the

induction or maintenance of LTP.

Signaling Pathways and Visualizations
α5-GABAAR Signaling Pathway
The binding of GABA to the α5-GABAAR opens a chloride ion channel, leading to

hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This tonic

inhibition is thought to be a key mechanism for constraining synaptic plasticity. Afizagabar, by

blocking GABA binding, reduces this tonic inhibition, thereby facilitating the conditions

necessary for LTP induction.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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